molecular formula C11H10ClNO2 B2703420 N-(7-Chloro-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide CAS No. 2196017-41-9

N-(7-Chloro-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide

Cat. No.: B2703420
CAS No.: 2196017-41-9
M. Wt: 223.66
InChI Key: SZGICWRBDLZGMI-UHFFFAOYSA-N
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Description

N-(7-Chloro-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide is a chemical compound that belongs to the class of benzofuran derivatives. . The presence of the benzofuran ring in the structure of this compound contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-(7-Chloro-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide involves several steps. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(7-Chloro-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of certain biological processes, contributing to its therapeutic effects .

Properties

IUPAC Name

N-(7-chloro-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-10(14)13-9-6-15-11-7(9)4-3-5-8(11)12/h2-5,9H,1,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGICWRBDLZGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1COC2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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